Cas no 446292-08-6 (4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone)

4-4-(5S)-5-フタルイミドメチル-2-オキソ-3-オキサゾリジニルフェニル-3-モルホリノンは、高度に特異的な構造を有する有機化合物です。この化合物は、フタルイミド基とオキサゾリジノン環、モルホリノン基を併せ持つことが特徴で、医薬品中間体や生物活性物質の合成において重要な役割を果たします。立体選択的な(5S)配置により高い立体特異性を発揮し、複雑な分子構築の際のキー中間体として利用可能です。特に、抗菌剤や抗炎症剤などの創薬研究分野での応用が期待される化合物です。

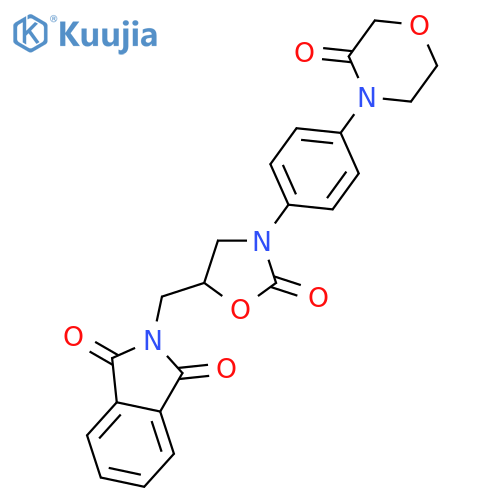

446292-08-6 structure

商品名:4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

CAS番号:446292-08-6

MF:C22H19N3O6

メガワット:421.402765512466

MDL:MFCD11977665

CID:95243

PubChem ID:11690317

4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone 化学的及び物理的性質

名前と識別子

-

- (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione

- 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone

- (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- 1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

- 2-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}

- 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione

- KUQNYAUTIWQAKY-MRXNPFEDSA-N

- 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazol

- Rivaroxaban Impurity 9

- 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-

- 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

- 1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5

- 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-di

- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

- (S)-2-((2-oxo-3-(4-(3-oxomorpholino) phenyl) oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- 2XRK8YBC47

- 2-([(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione

- MFCD11977665

- RIVAROXABAN IMPURITY G [EP IMPURITY]

- SCHEMBL78772

- 2-{[(5S)-2-OXO-3-[4-(3-OXOMORPHOLIN-4-YL)PHENYL]-1,3-OXAZOLIDIN-5-YL]METHYL}ISOINDOLE-1,3-DIONE

- CS-M0563

- DS-18301

- 446292-08-6

- AMY1795

- C22H19N3O6

- AC-25868

- 2-({(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione

- (S)-2-((2-oxo-3-(4-(3-oxo-morpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- (S)-2 ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- 1H-Isoindole-1,3(2H)-dione, 2-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-

- 1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-; 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione; Rivaroxaban Impurity G

- (S)-2-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione

- DTXSID10470679

- AKOS015999673

- 2-(((5S)-2-Oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-1,3-oxazolidin-5-yl)methyl)-lh isoindole-1,3(2H)-dione

- (S)-2((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- F11545

- 2-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1, 3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione

- (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione;(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

- UNII-2XRK8YBC47

- EC 610-201-0

- A15574

- (S)-2-({2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl)isoindoline-1,3-dione

- Rivaroxaban Related Compound G [USP-RS]

-

- MDL: MFCD11977665

- インチ: 1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1

- InChIKey: KUQNYAUTIWQAKY-MRXNPFEDSA-N

- ほほえんだ: O=C1N(C2=CC=C(N3C(=O)COCC3)C=C2)C[C@H](CN2C(=O)C3C=CC=CC=3C2=O)O1

計算された属性

- せいみつぶんしりょう: 421.127385g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 回転可能化学結合数: 4

- どういたいしつりょう: 421.127385g/mol

- 単一同位体質量: 421.127385g/mol

- 水素結合トポロジー分子極性表面積: 96.5Ų

- 重原子数: 31

- 複雑さ: 740

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 421.4g/mol

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 702.9°C at 760 mmHg

- フラッシュポイント: 378.9±31.5 °C

- 屈折率: 1.658

- PSA: 96.46000

- LogP: 1.73910

- じょうきあつ: 0.0±2.2 mmHg at 25°C

4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM148031-10g |

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)isoindoline-1,3-dione |

446292-08-6 | 95% | 10g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D588628-10g |

4-[4-[(5S)-5-PhthaliMidoMethyl-2-oxo-3-oxazolidinyl]phenyl]-3-Morpholinone |

446292-08-6 | 95% | 10g |

$200 | 2024-06-05 | |

| abcr | AB439781-25 g |

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, 95%; . |

446292-08-6 | 95% | 25g |

€156.40 | 2023-07-18 | |

| Ambeed | A283241-250mg |

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione |

446292-08-6 | 97% | 250mg |

$5.0 | 2025-02-22 | |

| Ambeed | A283241-5g |

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione |

446292-08-6 | 97% | 5g |

$13.0 | 2025-02-22 | |

| eNovation Chemicals LLC | D588628-100g |

4-[4-[(5S)-5-PhthaliMidoMethyl-2-oxo-3-oxazolidinyl]phenyl]-3-Morpholinone |

446292-08-6 | 95% | 100g |

$1260 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27990-10g |

(S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione |

446292-08-6 | 97% | 10g |

¥115.0 | 2024-07-19 | |

| Chemenu | CM148031-25g |

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)isoindoline-1,3-dione |

446292-08-6 | 95% | 25g |

$542 | 2021-08-05 | |

| Ambeed | A283241-1g |

(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione |

446292-08-6 | 97% | 1g |

$7.0 | 2025-02-22 | |

| TRC | P385850-100mg |

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone |

446292-08-6 | 100mg |

$ 249.00 | 2023-09-06 |

4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone 関連文献

-

Ziv Oren,Izhar Ron RSC Adv., 2018,8, 16161-16170

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

446292-08-6 (4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone) 関連製品

- 139071-79-7((S)-N-3-(3-Fluorophenyl)-2-Oxo-Oxazolidin-5-YlmethylAcetamide)

- 154590-42-8(4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester)

- 43051-43-0(3-(N,N-Diacetoxyethyl)amino benzoxyethylaniline)

- 520-03-6(2-Phenylisoindole-1,3-dione)

- 149524-42-5((R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one)

- 149524-44-7((5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone)

- 75001-09-1(2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid)

- 22509-74-6(N-Carbethoxyphthalimide)

- 154590-43-9(N-[[3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl]methyl]acetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:446292-08-6)1H-ISOINDOLE-1,3(2H)-DIONE, 2-[[(5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-5-OXAZOLIDINYL]METHYL]-

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:446292-08-6)4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

清らかである:99%

はかる:100g

価格 ($):168.0